molecular formula C7H10N2O2 B067417 N-Ethyl-5-methylisoxazole-4-carboxamide CAS No. 167538-15-0

N-Ethyl-5-methylisoxazole-4-carboxamide

Cat. No.: B067417
CAS No.: 167538-15-0
M. Wt: 154.17 g/mol
InChI Key: MADWHMPFHDWTGS-UHFFFAOYSA-N
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Description

N-Ethyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 4, with an ethyl moiety on the carboxamide nitrogen. This structure is synthesized via coupling reactions, as exemplified by similar compounds in the literature. For instance, N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-phenylisoxazole-4-carboxamide (compound 63) was prepared using HBTU and DIPEA as coupling agents, yielding 90% product . The carboxamide functionality and substituent patterns on the isoxazole ring are critical for modulating physicochemical properties and biological activity, making structural comparisons with analogs essential for understanding structure-activity relationships (SAR).

Properties

CAS No.

167538-15-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10)

InChI Key

MADWHMPFHDWTGS-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(ON=C1)C

Canonical SMILES

CCNC(=O)C1=C(ON=C1)C

Synonyms

4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Isoxazole Derivatives with Aromatic Substituents

  • Compound 63: Features a phenyl group at position 5 and an N-ethyl-N-isopropylamino group on the phenyl ring. This bulkier substituent results in a higher melting point (133.9–135.2°C) compared to simpler alkyl-substituted analogs .

Heterocyclic Core Modifications

  • Substituted Thiazole Carboxamides: Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s) replace the isoxazole with a thiazole ring.

Physicochemical Properties

Melting Points and Solubility

Compound Substituents (Position) Melting Point (°C) Key Functional Groups
N-Ethyl-5-methylisoxazole-4-carboxamide 5-CH₃, 4-CONHEt Not reported Carboxamide
63 5-Ph, 4-CONH-Et-iPr-Ph 133.9–135.2 Carboxamide, Aromatic
11d 5-NH₂, 3-CH₃, fused xanthenone 199–200 Amino, Ketone
4t Bis(4-Cl-Ph), 3-CH₃, fused quinoline Not reported Halogenated Aromatic
  • Impact of Substituents : Bulky aromatic groups (e.g., in 63 ) increase melting points due to enhanced intermolecular interactions. Halogenation (e.g., 4t ) improves lipophilicity but may reduce aqueous solubility .

Spectroscopic and Analytical Data

  • NMR Trends : The ¹H NMR chemical shift of the isoxazole methyl group (δ ~2.5 ppm) is consistent across analogs . Aromatic protons in para-substituted phenyl groups (e.g., 63 ) resonate at δ ~7.3–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 322 for 11d ) confirm molecular weights, while fragmentation patterns differentiate substituents .

Preparation Methods

Formation of Ethyl Ethoxymethyleneacetoacetic Ester

The initial step involves the condensation of ethylacetoacetate, triethylorthoformate, and acetic anhydride at elevated temperatures (75–150°C). This exothermic reaction produces ethyl ethoxymethyleneacetoacetic ester, a key intermediate. Optimal yields are achieved at 100–110°C, with distillation under reduced pressure employed to isolate the ester from non-reactive by-products.

Table 1: Reaction Conditions for Ester Formation

ParameterRange/ValueSource
Temperature75–150°C (optimal 100–110°C)
ReagentsEthylacetoacetate, triethylorthoformate, acetic anhydride
Isolation MethodDistillation under reduced pressure

Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

The ester undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at subambient temperatures (−20°C to 10°C). This step forms the isoxazole ring, yielding ethyl-5-methylisoxazole-4-carboxylate. Low temperatures (−5°C to 0°C) suppress the formation of isomeric impurities like ethyl-3-methylisoxazole-4-carboxylate, which can constitute up to 10.4% of the product if conditions are poorly controlled.

Hydrolysis and Acid Chloride Formation

Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

The ethyl ester is hydrolyzed using 20% v/v aqueous sulfuric acid under reflux, followed by crystallization from toluene. This step achieves near-quantitative conversion, with the acid isolated as an off-white solid (m.p. 144–147°C).

Table 2: Hydrolysis Conditions

ParameterDetailSource
Reagent20% H₂SO₄
TemperatureReflux (90–100°C)
IsolationCrystallization in toluene

Conversion to 5-Methylisoxazole-4-carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This exothermic reaction typically proceeds at room temperature, with excess SOCl₂ removed under vacuum.

Amidation with Ethylamine

The final step involves reacting the acid chloride with ethylamine in the presence of a base such as triethylamine (TEA) or sodium hydroxide. This nucleophilic acyl substitution proceeds at 0–50°C, with the base neutralizing HCl generated during the reaction.

Table 3: Amidation Parameters

ParameterRange/ValueSource
AmineEthylamine
BaseTriethylamine
Temperature0–50°C
SolventDichloromethane (DCM)

By-product Analysis and Mitigation

Isomeric Impurities

During cyclization, non-specific nucleophilic attack at the carbonyl carbon can yield ethyl-3-methylisoxazole-4-carboxylate. This constitutional isomer co-elutes with the desired product in reverse-phase HPLC, complicating purification. Strategies to minimize this include:

  • Strict temperature control (−5°C to 0°C)

  • Use of sodium acetate over stronger bases to moderate reactivity

Unreacted Intermediates

Residual ethylamine or acid chloride may persist if stoichiometry is imprecise. Aqueous workups and recrystallization from ethanol-water mixtures effectively remove these impurities.

Characterization and Quality Control

Synthetic intermediates and the final product are characterized via:

  • FTIR : Carboxylic acid (1716 cm⁻¹), amide (1698 cm⁻¹)

  • ¹H NMR : Methyl group resonances at δ 2.40–2.63 ppm, isoxazole proton at δ 8.75 ppm

  • GCMS : Molecular ion peak at m/z 127 for the carboxylic acid

Optimization Strategies

Solvent Selection

Ethanol and DCM are preferred for cyclization and amidation, respectively, due to their polar aprotic nature and compatibility with intermediates.

Catalytic Enhancements

Substituting sodium acetate with trifluoroacetate salts accelerates cyclization but may increase side reactions .

Q & A

Q. What are the standard synthetic methodologies for N-Ethyl-5-methylisoxazole-4-carboxamide?

Synthesis typically involves multi-step procedures, starting with the formation of the isoxazole core followed by carboxamide functionalization. Key steps include:

  • Coupling reactions : Amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the ethylamine side chain .
  • Optimization : Reaction conditions (e.g., solvent choice, temperature, and time) are critical. For example, dimethylformamide (DMF) is often used as a solvent, and reactions may proceed overnight at room temperature .
  • Purification : Column chromatography or recrystallization ensures high purity.

Q. How is this compound characterized in research settings?

Structural confirmation relies on:

  • NMR spectroscopy : To assign protons (¹H) and carbons (¹³C) in the isoxazole and carboxamide groups .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : Resolves bond lengths, angles, and 3D conformation, as demonstrated in related isoxazole-carboxamide derivatives .

Q. What preliminary biological screening methods are used for this compound?

Initial evaluations focus on:

  • Enzyme inhibition assays : Testing affinity for targets like kinases or proteases using fluorescence-based or colorimetric methods .
  • Cellular models : Cytotoxicity studies in cancer cell lines (e.g., MTT assays) to assess anticancer potential .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

SAR strategies include:

  • Substituent variation : Modifying the ethyl group or methylisoxazole moiety to compare bioactivity. For example, replacing ethyl with bulkier alkyl chains may alter membrane permeability .
  • Bioisosteric replacement : Swapping the isoxazole ring with oxazole or thiazole to assess heterocycle-specific effects .
  • Quantitative SAR (QSAR) : Computational modeling (e.g., CoMFA or CoMSIA) to correlate structural descriptors with activity .

Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?

Discrepancies (e.g., varying antimicrobial potency in analogs) are addressed via:

  • Standardized assays : Repeating experiments under identical conditions (e.g., pH, temperature) to eliminate methodological variability .
  • Metabolic stability testing : Liver microsome assays to determine if differential metabolism explains activity differences .
  • Crystallographic analysis : Comparing target-binding modes of analogs to identify critical interactions .

Q. How does the compound’s stability under physiological conditions impact its applicability?

Stability is assessed through:

  • pH-dependent degradation studies : Incubating the compound in buffers (pH 1–10) and monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability during storage .
  • Light sensitivity tests : Exposing the compound to UV-Vis light and measuring decomposition rates .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

Common approaches include:

  • Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cyclooxygenase-2) .
  • Molecular dynamics (MD) simulations : To study conformational changes in target proteins upon ligand binding .
  • Pharmacophore modeling : Identifies essential functional groups for activity using tools like Schrödinger’s Phase .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

Best practices include:

  • Detailed reaction logs : Recording exact stoichiometry, solvent purity, and reaction times .
  • Analytical validation : Cross-referencing NMR and MS data with published spectra of analogous compounds .
  • Batch consistency testing : Repeating synthesis across multiple batches to verify yield and purity .

Q. How can researchers mitigate challenges in isolating pure this compound?

Strategies involve:

  • Optimized chromatography : Using gradient elution with silica gel or reverse-phase columns .
  • Crystallization techniques : Selecting solvents (e.g., ethyl acetate/hexane mixtures) that favor high-yield crystal formation .
  • Ultrasound-assisted methods : Enhancing reaction rates and purity, as shown in related thiadiazole syntheses .

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